(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile
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Overview
Description
(2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile is an organic compound characterized by the presence of a formyl group and an acetonitrile group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile typically involves the reaction of 4-bromo-2’-formylbiphenyl with acetonitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography . Another method involves the use of palladium-catalyzed coupling reactions to form the biphenyl structure, followed by formylation and nitrile formation steps .
Industrial Production Methods
Industrial production of (2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under acidic or basic conditions.
Major Products Formed
Oxidation: (2’-Carboxy[1,1’-biphenyl]-4-yl)acetonitrile.
Reduction: (2’-Formyl[1,1’-biphenyl]-4-yl)ethylamine.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
(2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2’-Formyl[1,1’-biphenyl]-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(2’-Formyl[1,1’-biphenyl]-4-yl)methanol: Contains a hydroxyl group instead of a nitrile group.
(2’-Formyl[1,1’-biphenyl]-4-yl)amine: Features an amine group instead of a nitrile group.
Uniqueness
(2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
Molecular Formula |
C15H11NO |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-[4-(2-formylphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H11NO/c16-10-9-12-5-7-13(8-6-12)15-4-2-1-3-14(15)11-17/h1-8,11H,9H2 |
InChI Key |
ABGUSLXPYCCWDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
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